Ester Chain Olefin Content: A Unique Reactive Handle vs. Saturated Alkyl Esters
The target compound contains one internal E-olefin in the ester chain, as confirmed by SMILES notation O=C(C1=COC=N1)OCC/C=C/C2=CC(C)=CC=C2 . In contrast, the common analog ethyl 2-(m-tolyl)oxazole-4-carboxylate (CAS 885273-19-8) has a fully saturated ethyl ester group, providing zero alkene functionality [1]. This translates to a quantitative difference of exactly 1 reactive olefin unit per molecule, which enables participation in olefin metathesis, hydroboration, or thiol-ene reactions that are impossible for the saturated comparator.
| Evidence Dimension | Number of reactive olefins in the ester side chain |
|---|---|
| Target Compound Data | 1 internal E-alkene (styryl-conjugated) |
| Comparator Or Baseline | Ethyl 2-(m-tolyl)oxazole-4-carboxylate: 0 olefins (saturated ethyl ester) |
| Quantified Difference | Absolute difference of 1 olefin unit; functional reactivity divergence (capable vs. incapable of addition chemistry at the ester appendage) |
| Conditions | Structural analysis by SMILES and InChI; reactivity inferred from standard alkene chemistry principles. |
Why This Matters
For procurement decisions in synthetic methodology development, the presence of a reactive olefin in the ester chain directly expands the chemical space accessible through late-stage diversification, a feature absent from simpler oxazole ester analogs.
- [1] PubChem. (2026). Compound Summary: Ethyl 2-(m-tolyl)oxazole-4-carboxylate (CAS 885273-19-8). Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
